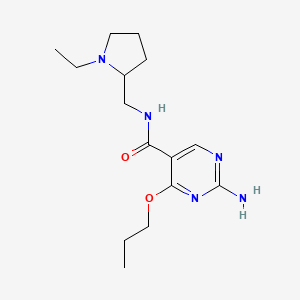
2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-propoxy-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-propoxy-5-pyrimidinecarboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with amino, propoxy, and pyrrolidinylmethyl groups, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-propoxy-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-chloro-5-propoxy-pyrimidine, the compound undergoes nucleophilic substitution with an amine to introduce the amino group.
Introduction of the Pyrrolidinylmethyl Group: The intermediate product is then reacted with 1-ethyl-2-pyrrolidinecarboxaldehyde under reductive amination conditions to form the desired pyrrolidinylmethyl substituent.
Final Coupling Reaction: The resulting intermediate is coupled with a carboxamide derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.
Reaction Optimization: Fine-tuning reaction temperatures, pressures, and solvent systems to maximize efficiency.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-propoxy-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-propoxy-5-pyrimidinecarboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.
Biological Studies: Used in studies to understand its interaction with biological targets.
Pharmacology: Explored for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-propoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-N-((1-methyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide
- 2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide
Uniqueness
2-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-propoxy-5-pyrimidinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
72418-31-6 |
|---|---|
Molekularformel |
C15H25N5O2 |
Molekulargewicht |
307.39 g/mol |
IUPAC-Name |
2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-propoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H25N5O2/c1-3-8-22-14-12(10-18-15(16)19-14)13(21)17-9-11-6-5-7-20(11)4-2/h10-11H,3-9H2,1-2H3,(H,17,21)(H2,16,18,19) |
InChI-Schlüssel |
QBVKSPHVNUWFAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=NC(=NC=C1C(=O)NCC2CCCN2CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


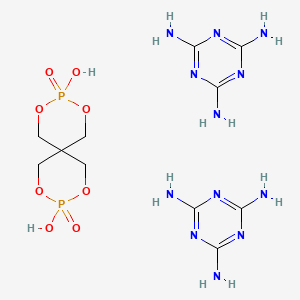
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)

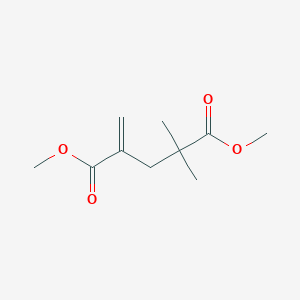
![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)

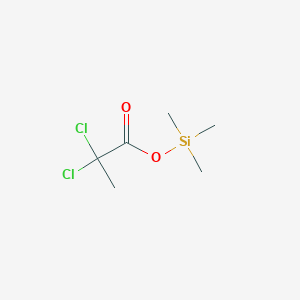
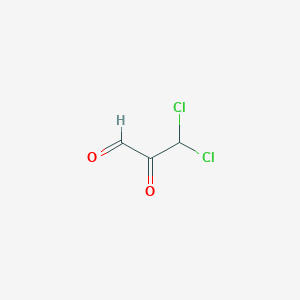
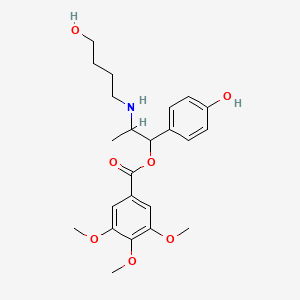
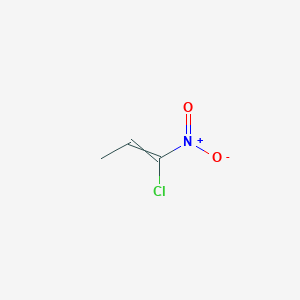
![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)
![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)
![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)
